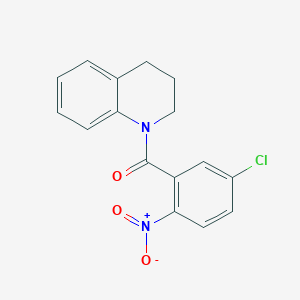
5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, also known as CNB-001, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a small molecule that has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to modulate the activity of various enzymes and transcription factors involved in neuroprotection.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of various antioxidants, including glutathione and superoxide dismutase. 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is its neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One potential direction is to investigate its potential for the treatment of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential for the treatment of traumatic brain injury and stroke. Additionally, further research is needed to understand the exact mechanism of action of 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves the reaction of 4-chlorobenzaldehyde and 3-nitrobenzaldehyde with furanone in the presence of a base catalyst. The reaction yields 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone as a yellow solid with a high yield.
Scientific Research Applications
5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been extensively studied for its neuroprotective properties. It has been shown to protect against neuronal cell death induced by various neurotoxic agents, including glutamate and hydrogen peroxide. 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to reduce inflammation and oxidative stress in the brain.
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKNHSEXSYVSM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)
![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperidine](/img/structure/B5756922.png)
![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)

![(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5756944.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)

![3-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5756966.png)
![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)